
Emodepside
概要
説明
It is effective against a variety of gastrointestinal nematodes and is primarily used in veterinary medicine for the treatment of parasitic infections in cats and dogs . Emodepside is a semi-synthetic derivative of PF1022A, a natural product isolated from the fungus Mycelia sterilia, which inhabits the leaves of Camellia japonica .
準備方法
Synthetic Routes and Reaction Conditions: Emodepside is synthesized by attaching a morpholine ring at the para position of each of the two D-phenyllactic acids in PF1022A . The synthesis involves the following steps:
- Isolation of PF1022A from Mycelia sterilia.
- Chemical modification of PF1022A to introduce the morpholine rings.
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Mycelia sterilia to produce PF1022A, followed by chemical synthesis to modify PF1022A into this compound. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Degradation Under Stress Conditions
Forced degradation studies reveal sensitivity to environmental factors :
Table 2: Degradation Profiles Under Stress Conditions
Solutions in acetonitrile or methanol show higher stability than aqueous buffers, with DMSO stock solutions (2–10 mM) remaining stable for two weeks at -20°C .
Solubility and Partitioning
This compound exhibits pH-dependent aqueous solubility and high lipophilicity:
Table 3: Solubility in Different Solvents
Lipid solubility contributes to enterohepatic recycling and prolonged half-life (>500 hours in humans) .
Stability in Formulations
This compound’s stability varies by formulation, impacting pharmacokinetics:
Table 4: Formulation Stability and Bioavailability
Formulation | Relative Bioavailability | Key Stability Challenges |
---|---|---|
Liquid (LSF) | 100% (reference) | Oxidation in aqueous media |
Immediate-release tablet | 11.7–35% | Polymorphic transitions during storage |
Food intake slows absorption but increases bioavailability by 30–50% in humans due to enhanced lipid-mediated uptake .
Metabolic Reactions
This compound undergoes minimal hepatic metabolism, with >80% excreted unchanged in feces . Minor pathways include:
No clinically significant drug-drug interactions have been reported, attributed to its stability and low metabolic turnover .
科学的研究の応用
Emodepside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of octadepsipeptides.
Biology: Investigated for its effects on nematode physiology and behavior.
Industry: Employed in veterinary medicine for the treatment of parasitic infections in pets.
作用機序
. この結合は、Gタンパク質とホスホリパーゼCを含むシグナル伝達経路を活性化し、ジアシルグリセロールの動員につながります。ジアシルグリセロールは、シナプス前小胞機能に重要な役割を果たすUNC-13やシナプトブレビンなどのタンパク質を活性化します。 最終的な結果は、線虫の咽頭と体性筋に弛緩麻痺を引き起こす未確認の伝達物質の放出です .
類似化合物:
PF1022A: Mycelia steriliaから単離されたエモデプサイドの天然前駆体。
イベルメクチン: 寄生虫感染症の治療に使用される別の駆虫薬。
ミルベマイシンオキシム: 獣医学で使用される広域スペクトルの駆虫薬。
比較: エモデプサイドは、ラトロフィリン受容体を介した新規の作用機序によってユニークであり、他の駆虫薬に耐性のある線虫に効果があります . 主にグルタミン酸ゲート型塩化物チャネルを標的とするイベルメクチンとは異なり、エモデプサイドのラトロフィリン受容体への作用は、線虫の制御のための代替経路を提供します .
類似化合物との比較
PF1022A: The natural precursor of emodepside, isolated from Mycelia sterilia.
Ivermectin: Another anthelmintic drug used for the treatment of parasitic infections.
Milbemycin oxime: A broad-spectrum anthelmintic used in veterinary medicine.
Comparison: this compound is unique due to its novel mechanism of action involving latrophilin receptors, which allows it to be effective against nematodes resistant to other anthelmintics . Unlike ivermectin, which primarily targets glutamate-gated chloride channels, this compound’s action on latrophilin receptors provides an alternative pathway for nematode control .
生物活性
Emodepside is a novel anthelmintic compound that has garnered attention for its efficacy against a wide range of nematode parasites affecting both animals and humans. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications, supported by case studies and detailed research findings.
This compound primarily targets the neuromuscular system of nematodes. It acts as an agonist of the SLO-1 potassium channels, leading to hyperpolarization and subsequent paralysis of the parasite. Studies have shown that this compound's effects are mediated through multiple pathways:
- SLO-1 Channel Activation : this compound activates SLO-1 channels, which are critical for neuromuscular function in nematodes. This activation results in increased potassium currents that inhibit muscle contraction, leading to paralysis .
- Latrophilin Receptors : The compound also interacts with latrophilin receptors, which are involved in neurosecretion and neuronal development. This interaction may contribute to this compound's anthelmintic effects .
- Pharyngeal Pumping Inhibition : this compound has been shown to inhibit pharyngeal pumping in Caenorhabditis elegans, further demonstrating its impact on nematode feeding and survival .
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in various animal models. Key findings include:
- Absorption and Distribution : Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations observed within hours. In cats, a secondary peak occurs after several days due to redistribution from fat tissues .
- Half-Life : In human clinical trials, this compound exhibited a prolonged half-life exceeding 500 hours in fasting conditions, indicating its potential for sustained therapeutic effects against chronic infections like onchocerciasis .
- Impact of Food : The absorption rate is significantly influenced by food intake; for instance, dogs demonstrate faster absorption when fed compared to fasting states .
Clinical Applications
This compound is currently being evaluated for its effectiveness against various nematodes in both veterinary and human medicine. Notable applications include:
- Treatment of Onchocerciasis : this compound has shown macrofilaricidal activity against Onchocerca volvulus, the causative agent of river blindness. Clinical trials are underway to assess its safety and efficacy in humans .
- Broad-Spectrum Anthelmintic Use : The compound is effective against a range of nematodes affecting dogs and cats, including those resistant to traditional treatments like ivermectin .
Case Studies
Several case studies highlight the effectiveness of this compound in treating parasitic infections:
- Veterinary Application : A study involving horses demonstrated that treatment with this compound significantly reduced fecal egg counts of small strongyles (Cyathostominae), showcasing its efficacy as an anthelmintic .
- Human Trials : Phase I clinical trials indicated that this compound was well-tolerated among participants, with mild adverse events reported. The pharmacokinetic modeling suggested a favorable profile for treating chronic infections .
Summary Table of Research Findings
特性
IUPAC Name |
(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMTKVVAMWKNY-YSXLEBCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90N6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165799 | |
Record name | Emodepside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155030-63-0 | |
Record name | Emodepside [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155030630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emodepside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emodepside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMODEPSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ647Y5GC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。